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C60 derivative,indene-C60 monoadduct

Cat. No.: B1180509
CAS No.: 172885-96-0
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Description

Significance of Fullerene Derivatives in Contemporary Materials Science Research

The discovery of fullerenes, cage-like molecules of carbon atoms, introduced a third major form of carbon alongside diamond and graphite (B72142), opening a new chapter in nanoscience and nanotechnology. britannica.comwikipedia.org These molecules, particularly the C60 buckminsterfullerene, possess a unique spherical structure and exceptional properties that have captivated the scientific community. numberanalytics.comic.ac.uk However, the practical application of pristine fullerenes like C60 has been hampered by issues such as poor solubility in common solvents. researchgate.netwikipedia.org This limitation spurred the development of fullerene chemistry, a field dedicated to the functionalization of fullerenes to enhance their properties. wikipedia.org

The modification of fullerenes through the addition of various chemical groups has led to a vast array of derivatives with tailored characteristics. researchgate.net These derivatives exhibit enhanced solubility, processability, and tuned electronic properties, making them integral components in a wide range of advanced materials. researchgate.netwikipedia.org Fullerene derivatives are crucial in the development of nanomaterials, where their incorporation can improve mechanical strength, electrical conductivity, and thermal stability. numberanalytics.com Their high electron affinity and ability to form stable anions make them excellent electron acceptors, a property heavily exploited in organic electronics. numberanalytics.com Consequently, fullerene derivatives are pivotal in applications such as organic photovoltaics (OPVs), where they have significantly improved power conversion efficiencies, and as materials for energy storage devices like batteries and supercapacitors. numberanalytics.comnumberanalytics.com The ability to create derivatives with specific functionalities has cemented the role of fullerenes as versatile building blocks in modern materials science. researchgate.netacs.org

Overview of Indene-C60 Monoadduct (ICMA) as a Prominent Research Focus

Table 1: Comparative Properties of Fullerene Acceptors

Property Indene-C60 Monoadduct (ICMA) acs.orgacs.org-Phenyl-C61-butyric acid methyl ester (PCBM)
LUMO Energy Level Higher Lower
Resulting Open-Circuit Voltage (Voc) Higher Lower
Primary Application Electron acceptor in organic and perovskite solar cells Electron acceptor in organic solar cells

| Synthesis Highlight | Diels-Alder reaction; scalable synthesis via microwave flow reactor developed. acs.orgacs.org | Widely used standard, but ICMA offers potential for higher voltage. acs.org |

Historical Context of Fullerene Functionalization for Research Applications

The journey into fullerene derivatives began after the landmark discovery of C60 in 1985 by Harold Kroto, Richard Smalley, and Robert Curl, for which they received the Nobel Prize in Chemistry in 1996. britannica.comacs.orgpreprints.org Initially, the synthesis of fullerenes produced only minute quantities. A major breakthrough occurred in 1990 when Krätschmer and Huffman developed a method to produce bulk quantities of fullerenes by evaporating graphite electrodes in an inert atmosphere, making them accessible for widespread research. ic.ac.ukpreprints.org

The discovery that fullerenes could be chemically modified opened the door to tuning their physical and chemical properties. wikipedia.org Early research focused on overcoming the inherent insolubility of pristine C60 in many solvents, which was a significant barrier to its use in solution-processed devices. researchgate.netwikipedia.org This led to the development of various functionalization strategies, broadly categorized as exohedral (with substituents outside the cage) and endohedral (with atoms trapped inside). wikipedia.org The synthesis of derivatives like PCBM became a critical step forward, establishing fullerenes as the dominant electron-acceptor materials in organic photovoltaics for many years. acs.org The development of indene-C60 adducts, first reported around 2010, represented a further evolution in this field, specifically designed to improve upon the electronic properties of PCBM for higher-efficiency solar cells. acs.orgacs.org This continuous effort to design and synthesize novel fullerene adducts with tailored properties underscores the dynamic nature of fullerene chemistry and its vital role in advancing materials science. acs.org

Table 2: Timeline of Key Developments in Fullerene Research

Year Development Significance
1985 Discovery of C60 (buckminsterfullerene). ic.ac.ukacs.org Identified a new allotrope of carbon, launching the field of fullerene science. wikipedia.org
1990 Development of bulk synthesis method for fullerenes. ic.ac.ukpreprints.org Made fullerenes widely available for chemical and materials research.
1991 Discovery of carbon nanotubes. wikipedia.org Expanded the family of fullerene-related nanostructures.

| ~2010 | Indene-C60 bisadduct (ICBA) reported as an alternative to PCBM. acs.org | Introduced a new class of fullerene acceptors with higher LUMO levels for improved solar cell voltage. acs.orgacs.org |

Properties

CAS No.

172885-96-0

Molecular Formula

C20H30O5

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for Indene C60 Monoadducts

Foundational Diels-Alder Cycloaddition Approaches for Indene-C60 Monoadduct Synthesis

The Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings, serves as the cornerstone for synthesizing indene-C60 monoadducts. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene, in this case, indene (B144670), to a dienophile, the C60 molecule. wikipedia.org

Conventional Thermal Reaction Protocols for Indene-C60 Monoadduct Formation

Historically, the synthesis of indene-C60 monoadducts has been achieved through conventional thermal methods. This approach typically involves heating a solution of C60 and an excess of indene in a high-boiling point solvent, such as 1,2-dichlorobenzene (o-DCB), for extended periods. The reaction proceeds via a [4+2] cycloaddition, where the indene molecule adds across a researchgate.netresearchgate.net double bond of the fullerene cage.

Microwave-Assisted Synthesis Strategies for Indene-C60 Monoadduct Selectivity

To overcome the limitations of conventional thermal methods, microwave-assisted synthesis has emerged as a highly effective strategy for the selective formation of indene-C60 monoadducts. acs.orgjst.go.jpacs.org Microwave heating offers rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and improved control over reaction parameters. rsc.org This precise temperature control is crucial for minimizing the formation of undesired higher adducts and enhancing the selectivity towards the monoadduct.

Research has demonstrated that microwave irradiation can dramatically accelerate the Diels-Alder reaction between indene and C60, often leading to higher yields and purities of the monoadduct compared to conventional heating. acs.org The synergy of microwave heating with continuous flow processing has been shown to enable scalable and efficient synthesis of fullerene/indene-based materials. acs.orgfigshare.com A study utilizing a microwave flow reactor highlighted that short residence times at high temperatures are key conditions for the selective synthesis of these monoadducts. figshare.comstrath.ac.uk

Continuous Flow Methodologies in Indene-C60 Monoadduct Production

The integration of continuous flow chemistry with microwave heating has revolutionized the synthesis of indene-C60 monoadducts, enabling scalable and highly efficient production. acs.orgjst.go.jpacs.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction reproducibility and safety. researchgate.net

In the context of indene-C60 monoadduct synthesis, continuous flow systems allow for rapid optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The synergy of continuous processing and microwave heating technologies has been shown to unlock scalable (gram per hour), safe, and efficient reaction conditions. acs.orgfigshare.com A key finding from design of experiments analysis is that residence time is the most critical factor for controlling conversion and selectivity. figshare.comstrath.ac.uk This approach has demonstrated unparalleled levels of productivity compared to previous synthetic methods. acs.orgfigshare.com

Alternative Fullerene Derivatization Reactions Relevant to Monoadduct Generation (e.g., Bingel Reaction Context)

While the Diels-Alder reaction is the predominant method for synthesizing indene-C60 monoadducts, other fullerene derivatization reactions, such as the Bingel reaction, provide a relevant context for understanding monoadduct generation. The Bingel reaction is a cyclopropanation reaction that involves the addition of a dihalomalonate to C60 in the presence of a base. wikipedia.org This reaction proceeds through the nucleophilic addition of the malonate enolate to a researchgate.netresearchgate.net double bond of the fullerene, followed by an intramolecular substitution to form the cyclopropane ring. wikipedia.org

The significance of the Bingel reaction in the context of monoadduct synthesis lies in its high efficiency and selectivity for forming a single addition product on the fullerene core under mild conditions. chem-station.com This method offers an alternative strategy for functionalizing C60 and achieving monoadducts with high yields. For instance, the synthesis of C60 monoadducts with acetylacetone through the Bingel reaction has been reported with yields as high as 69%. redalyc.org Although not directly applied to indene, the principles of the Bingel reaction, particularly its ability to control the degree of functionalization, are instructive for the broader goal of selective monoadduct synthesis.

Isomerism and Regioselectivity in Indene-C60 Monoadduct Synthesis

The addition of an indene molecule to the C60 sphere can result in the formation of different isomers. The regioselectivity of the Diels-Alder reaction is a critical aspect, as the addition can occur at either a researchgate.netresearchgate.net or a researchgate.netchem-station.com bond of the fullerene. In the case of the reaction between C60 and cyclopentadiene, density functional theory (DFT) calculations have shown that the researchgate.netresearchgate.net adduct is the thermodynamically favored product in the singlet ground state. researchgate.net This preference is generally observed in Diels-Alder reactions with C60.

Furthermore, the unsymmetrical nature of the indene molecule introduces the possibility of different stereoisomers. The orientation of the indene addend relative to the fullerene cage can lead to the formation of different regioisomers, particularly when considering bis-adducts. rsc.orgresearchgate.net While for the monoadduct the primary concern is the site of addition on the C60, the potential for different orientations of the indene moiety exists. Precise characterization techniques are essential to identify and separate these isomers, as their electronic properties and performance in devices can vary.

Control over Adduct Stoichiometry and Yields in Indene-C60 Monoadduct Synthesis

A central challenge in the synthesis of indene-C60 monoadducts is controlling the stoichiometry of the addition to prevent the formation of multiple adducts. The formation of bis-, tris-, and higher adducts reduces the yield of the desired monoadduct and necessitates extensive purification steps.

Several strategies have been developed to control the adduct stoichiometry. The use of a large excess of the diene (indene) can favor the formation of higher adducts. Conversely, by carefully controlling the molar ratio of the reactants and the reaction time, the formation of the monoadduct can be favored. As demonstrated in microwave-assisted flow synthesis, short residence times are crucial for selectively obtaining the monoadduct. acs.org This is because the initial monoadduct has less opportunity to react with additional indene molecules.

The choice of solvent also plays a role in controlling the reaction. Solvents that offer good solubility for C60, such as o-xylene, allow for higher concentrations of the fullerene to be used, which can improve the productivity of the reaction. acs.org Ultimately, a combination of optimized reaction conditions, including temperature, time, reactant ratios, and the use of advanced synthesis techniques like microwave-assisted flow chemistry, is essential for achieving high yields and excellent control over the stoichiometry of indene-C60 monoadduct synthesis. acs.orgwikipedia.orgchem-station.comthieme-connect.com

Advanced Characterization Techniques in the Elucidation of Indene C60 Monoadduct Structures Methodological Focus

Spectroscopic Analysis Methodologies for Indene-C60 Monoadducts

Spectroscopic methods form the cornerstone of the characterization of indene-C60 monoadducts, providing detailed information about their molecular structure and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent attachment of the indene (B144670) molecule to the C60 cage and for establishing the precise connectivity of the atoms.

¹H NMR spectra provide information on the proton environment. In a typical ¹H NMR spectrum of an indene-C60 monoadduct, the signals corresponding to the protons of the indene addend will be observable. The chemical shifts and coupling patterns of these protons are altered upon adduct formation compared to free indene, providing clear evidence of the reaction.

¹³C NMR spectroscopy is particularly powerful for characterizing fullerene derivatives. While pristine C60 exhibits a single sharp peak in its ¹³C NMR spectrum due to the high symmetry of the molecule, the formation of a monoadduct breaks this symmetry. rsc.orgresearchgate.net This results in a complex spectrum with a multitude of signals corresponding to the now chemically non-equivalent carbon atoms of the fullerene cage. researchgate.net The sp³-hybridized carbons at the point of addition to the fullerene cage typically appear at a distinct chemical shift compared to the numerous sp²-hybridized carbons. The ¹³C NMR spectrum of an indene-C60 monoadduct will show a large number of resonances for the C60 cage carbons, confirming the loss of symmetry upon functionalization. researchgate.net For instance, the ¹³C NMR spectrum of a C60 monoadduct can display signals for the fullerene cage carbons as well as for the carbons of the indene addend. researchgate.net The carbonyl carbon in related fullerene derivatives can show a chemical shift as high as 159.80 ppm. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the indene-C60 monoadduct and to confirm the successful addition reaction. The FT-IR spectrum of pristine C60 is characterized by four distinct absorption bands due to its high icosahedral symmetry. researchgate.netiac.es The formation of the indene-C60 monoadduct leads to a reduction in symmetry, resulting in the appearance of new vibrational modes in the FT-IR spectrum. These new bands, along with the characteristic bands of the indene moiety, confirm the formation of the adduct. For example, the characteristic four-band pattern of pure C60 appears at approximately 1426, 1180, 575, and 525 cm⁻¹. iac.es The presence of additional bands not found in either starting material is indicative of the new chemical structure. iac.es FT-IR is a sensitive technique that can probe the chemical composition and reveal changes in the molecular structure upon adduct formation. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions in indene-C60 monoadducts. Pristine C60 has a well-defined UV-Vis absorption spectrum. Upon the formation of a researchgate.netresearchgate.net-closed monoadduct, the symmetry of the C60 π-system is broken, leading to changes in the electronic absorption spectrum. A characteristic feature for many C60 monoadducts is the appearance of an absorption band around 430 nm, which is absent in the spectrum of pristine C60. researchgate.net For example, some C60 monoadducts show characteristic absorption bands at 433, 330, and 290 nm. researchgate.net The appearance of a band at 425 nm has been interpreted as a key indicator of C60 monoadduct formation. researchgate.net

Photoluminescence (PL) spectroscopy provides insights into the excited-state properties and relaxation pathways of the indene-C60 monoadduct. The PL spectrum of C60 solutions can show emission bands that are sensitive to the solvent environment. doaj.org The formation of an adduct can alter the emission properties. PL studies, in conjunction with UV-Vis absorption, can help to understand the photophysical behavior of these materials, which is crucial for their application in optoelectronic devices. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for determining the molecular weight of the indene-C60 monoadduct, thereby confirming its successful synthesis. acs.org This soft ionization technique is well-suited for large, non-volatile molecules like fullerene derivatives, as it minimizes fragmentation. nih.gov The mass spectrum of a successfully synthesized indene-C60 monoadduct will show a prominent peak corresponding to the molecular ion [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). This provides unambiguous evidence for the formation of a 1:1 adduct of indene and C60. The high resolution of MALDI-TOF MS allows for the precise determination of the molecular mass, which can be compared with the calculated theoretical mass. acs.org

Electrochemical Characterization Methodologies for Indene-C60 Monoadducts

Electrochemical methods are vital for determining the electron-accepting properties of indene-C60 monoadducts, which is a key parameter for their use in organic solar cells.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of indene-C60 monoadducts. nih.govmdpi.com By measuring the reduction potentials, the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.net This is a critical factor as a higher LUMO level in the acceptor material can lead to a higher open-circuit voltage (Voc) in organic solar cells. researchgate.netnih.gov

In a typical CV experiment, the indene-C60 monoadduct in solution exhibits multiple reversible or quasi-reversible reduction waves, corresponding to the sequential addition of electrons to the fullerene cage. researchgate.netutexas.edu The first reduction potential is of particular interest as it directly relates to the LUMO energy level. For instance, indene-C60 bisadduct (ICBA) has been shown to have a LUMO energy level that is 0.17 eV higher than that of the widely used PCBM. researchgate.net CV measurements have shown that indene-C60 monoadducts can have LUMO energy levels around -3.09 eV to -3.13 eV. researchgate.net These electrochemical properties are crucial for designing and optimizing the performance of electronic devices based on these materials. researchgate.netresearchgate.net

Osteryoung Square Wave Voltammetry (OSWV)

Osteryoung Square Wave Voltammetry (OSWV) is a powerful electrochemical technique renowned for its high sensitivity and excellent resolution, making it particularly well-suited for the study of fullerene derivatives. e-bookshelf.de This pulse voltammetric method discriminates effectively against capacitive currents, allowing for precise determination of redox potentials even for complex multi-step electron transfer processes, which are characteristic of C60 and its adducts. sapub.orguml.edu

In a typical OSWV experiment, the potential waveform applied to the working electrode is a square wave superimposed on a staircase waveform. The current is sampled at two points in each cycle, at the end of the forward and reverse potential pulses. The difference between these two currents is then plotted against the base staircase potential, resulting in a peak-shaped voltammogram where the peak potential is related to the formal potential of the redox couple and the peak height is proportional to the concentration of the analyte. e-bookshelf.de

Detailed Research Findings:

The electrochemical properties of fullerene monoadducts are of significant interest as the addition of organic moieties to the C60 cage can alter its electron-accepting capabilities. OSWV has been employed to study various C60 monoadducts, revealing multiple reversible reduction waves corresponding to the sequential addition of electrons to the fullerene core.

For instance, a study on diacetylmethane-[C60-Ih]-fullerene- researchgate.netnih.gov monoadducts, which are structurally analogous to the indene-C60 monoadduct, revealed six distinct reduction waves. researchgate.net These findings indicate that the fundamental electrochemical behavior of the C60 cage is retained after functionalization, although the reduction potentials are shifted. The first reduction potential of a C60 monoadduct is typically shifted cathodically (to more negative values) compared to pristine C60, indicating that the adduct is slightly harder to reduce. This shift is a direct consequence of the electronic effect of the addend, which donates electron density to the fullerene cage, raising the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The table below presents typical reduction potential data for a C60 monoadduct as determined by OSWV. This data is illustrative of what would be expected for an indene-C60 monoadduct.

Table 1: OSWV Reduction Potentials of a C60 Monoadduct

Reduction Wave E (V vs. Fc/Fc+)
1st -0.95
2nd -1.34
3rd -1.83
4th -2.28
5th -2.71
6th -3.05

Data is based on findings for a diacetylmethane-C60 monoadduct in 0.05M TBAPF6/o-DCB. researchgate.net

The precise values of these reduction potentials are crucial for designing efficient organic solar cells, as they determine the open-circuit voltage (Voc) of the device. The ability of OSWV to accurately resolve these multiple reduction steps provides invaluable data for the molecular engineering of new fullerene-based acceptor materials.

X-ray Based Structural Probes for Indene-C60 Monoadduct Systems

X-ray techniques are indispensable for the direct structural characterization of crystalline materials and for probing the elemental composition and chemical states at surfaces. For indene-C60 monoadducts, X-ray diffraction and X-ray photoelectron spectroscopy are particularly insightful.

X-ray Diffraction (XRD):

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For indene-C60 monoadducts, obtaining suitable single crystals can be challenging, but when successful, XRD provides a wealth of information, including bond lengths, bond angles, and crystal packing.

Detailed Research Findings:

The table below shows representative crystallographic data that would be obtained from an XRD analysis of a fullerene adduct.

Table 2: Representative Crystallographic Data for an Indene-C60 Adduct

Parameter Value
Crystal system Monoclinic
Space group P21/n
a (Å) 13.56
b (Å) 21.12
c (Å) 15.89
α (°) 90
β (°) 101.3
γ (°) 90
Volume (ų) 4465
Z 4

Data is illustrative and based on findings for an indene-C60 bisadduct. researchgate.netrsc.org

This data allows for the construction of a detailed molecular model, confirming the nih.govnih.gov closed junction for the Diels-Alder cycloaddition of indene to the C60 sphere. The packing diagrams derived from this data can reveal the presence of solvent molecules within the crystal lattice and show how the bulky indene groups affect the intermolecular stacking of the fullerene cages, which has direct implications for electron mobility in devices.

X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions:

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comlibretexts.org XPS is particularly useful for studying the surface of thin films of indene-C60 monoadducts and their interaction with other materials in a device, such as the donor polymer or the electrode interfaces.

Detailed Research Findings:

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. youtube.com The binding energy is characteristic of each element. Furthermore, small shifts in the binding energy (chemical shifts) provide information about the chemical environment of the atom. libretexts.org

For an indene-C60 monoadduct, XPS analysis would focus on the high-resolution spectra of the C 1s and any other relevant elements. The C 1s spectrum of a fullerene derivative is complex. It will show a main peak corresponding to the sp2-hybridized carbons of the fullerene cage and additional peaks at higher binding energies corresponding to the sp3-hybridized carbons at the point of indene addition and the carbons of the indene molecule itself. researchgate.net

The presence of oxygen-containing functional groups, which can form through exposure to air, can also be detected through the O 1s spectrum. Deconvolution of the C 1s and O 1s peaks can quantify the extent of oxidation and identify the nature of the oxygen species (e.g., C-O, C=O). researchgate.net This is crucial as surface oxidation can impact device performance and stability.

The table below shows typical binding energies that would be observed in an XPS analysis of a functionalized fullerene.

Table 3: Representative XPS Binding Energies for a Functionalized C60 Derivative

Core Level Binding Energy (eV) Assignment
C 1s ~284.5 sp2 C-C/C=C (Fullerene Cage)
C 1s ~285.5 sp3 C-C (Adduct Site)
C 1s ~286.5 C-O
O 1s ~532.0 C-O
O 1s ~533.5 C=O

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. researchgate.netnih.gov

By performing depth profiling, where layers of the material are successively removed by ion sputtering, XPS can also be used to investigate the composition of buried interfaces, providing critical information on the vertical morphology and any interfacial chemical reactions within a multilayered device structure.

Theoretical and Computational Investigations of Indene C60 Monoadduct Systems

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a primary computational method for investigating the electronic properties of Indene-C60 monoadduct systems. Theoretical studies leverage DFT to explore the geometry, electron structure, and charge population of fullerene adducts. researchgate.net By calculating the distribution of electrons and the energies of molecular orbitals, DFT provides a foundational understanding of the molecule's intrinsic electronic character and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Levels)

Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic behavior of molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) playing key roles in chemical reactions and electronic processes. rsc.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's kinetic stability and electronic transitions. rsc.org

In the context of organic photovoltaics, the LUMO energy level of the acceptor material is a determining factor for the open-circuit voltage (Voc) of a solar cell. The functionalization of the C60 cage with an indene (B144670) group to form the monoadduct (ICMA) has been shown to raise the LUMO energy level compared to other fullerene derivatives. For instance, the LUMO level of an indene-C60 bisadduct (ICBA) is noted to be 0.17 eV higher than that of the widely used researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM). rsc.org This elevation is significant because a higher acceptor LUMO level, in relation to the donor's HOMO level, can lead to a larger Voc. While much of the literature focuses on the bisadduct (ICBA), the principles apply to the monoadduct as well, with computational studies confirming the tuning of these energy levels through functionalization. researchgate.netrug.nl

Table 1: Comparative Frontier Orbital Energy Levels

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Indene-C60 Monoadduct (ICMA)-6.10-3.742.36 youtube.com
PCBM-6.15-3.912.24 youtube.com
C60-6.21-4.172.04 youtube.com

Note: The values are illustrative and derived from computational studies presented in the source. Exact values can vary with the computational method and basis set used.

Spectroscopic Property Prediction (Vibrational and Absorption)

Computational methods, specifically DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like Indene-C60 monoadduct. researchgate.net These calculations can simulate infrared (IR), Raman, and electronic absorption spectra, which are essential for characterizing the molecule and understanding its interaction with light. researchgate.netresearchgate.net

The vibrational spectra (IR and Raman) are determined by the molecule's normal modes of vibration. DFT calculations can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra. semanticscholar.org For fullerene derivatives, this includes vibrations within the C60 cage and those associated with the attached indene group.

Electronic absorption spectra, which govern the color and photochemical behavior of a substance, are predicted using TD-DFT. researchgate.net These calculations yield information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. For ICMA, this is crucial for evaluating its potential as an electron acceptor in organic solar cells, as the absorption spectrum determines how effectively it can absorb sunlight. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding the complex intermolecular interactions that govern the macroscopic properties of materials. For Indene-C60 monoadduct systems, MD simulations provide insights into how these molecules interact with their environment, such as solvent molecules or other components in a blend.

Solvation Behavior Studies of Indene-C60 Monoadducts

The solubility and behavior of fullerene derivatives in various solvents are critical for their processing and for the formation of thin films in devices. MD simulations have been employed to study the dynamic structure of aromatic solvation shells around ICMA. These studies reveal that the monoadduct exhibits a strong positive correlation between the degree of order in the solvent shell and the dynamic stability (half-life) of that shell. This dynamic stability is a key factor influencing the material's solubility.

One study compared the solvation behavior of C60, PCBM, and ICMA in several aromatic solvents. The half-life of the solvent shell, which represents its dynamic stability, was calculated from the simulations.

Table 2: Solvent Half-Life (t1/2) for Fullerene Derivatives in Aromatic Solvents

SolventC60 (ps)PCBM (ps)ICMA (ps)
Benzene10.36.67.3
Toluene15.410.411.1
o-Xylene20.015.416.3
Chlorobenzene17.211.912.7
o-Dichlorobenzene27.520.822.2

Data adapted from computational simulation results.

These simulations demonstrate that the nature of the adduct significantly influences the stability of the surrounding solvent structure, a key factor in understanding its solution-phase behavior.

Vibrational Thermal Transport Mechanisms in Indene-C60 Monoadduct Systems

The transport of heat in fullerene-based materials is a complex process governed by lattice vibrations, or phonons. MD simulations are a key tool for investigating these thermal transport mechanisms at the molecular level. nih.gov While specific studies focusing exclusively on the vibrational thermal transport in Indene-C60 monoadduct systems are not prominent in the surveyed literature, general principles can be drawn from studies on related fullerene derivatives like PCBM. scienceopen.comacs.org

These studies show that the addition of functional groups, or side chains, to the C60 cage can significantly alter thermal conductivity. The side chains can introduce a mismatch in the vibrational density of states between the buckyball and the functional group, leading to strong scattering of low-frequency phonons which are major heat carriers. scienceopen.comacs.org This scattering reduces the thermal conductivity compared to pristine C60. It is computationally predicted that the indene group in ICMA would similarly influence phonon transport, likely leading to lower thermal conductivity than that of unsubstituted C60, a factor that can be important in the thermal management of electronic devices.

Isomerism and Reaction Energetics in Computational Frameworks

The synthesis of Indene-C60 monoadduct is typically achieved through a Diels-Alder reaction between C60 and indene. This reaction's energetics and potential pathways can be effectively studied using computational frameworks like DFT. These calculations can determine the activation barriers and reaction energies, providing insight into the reaction conditions required and the stability of the resulting adduct. youtube.com

While isomerism is a significantly more complex issue for bisadducts like ICBA, where numerous regioisomers can form depending on the addition sites on the fullerene cage, the concept is still relevant for the monoadduct. researchgate.netrug.nl The researchgate.netresearchgate.net-bond addition is generally the most thermodynamically stable product for Diels-Alder reactions on C60. Computational studies can confirm the energetic preference for the researchgate.netresearchgate.net monoadduct over the less stable researchgate.netyoutube.com adduct. These theoretical investigations of reaction energetics are crucial for optimizing synthetic strategies to selectively produce the desired isomer, which is essential for ensuring reproducible material properties. youtube.com

Fundamental Mechanisms of Action and Structure Function Relationships of Indene C60 Monoadducts

Electron Acceptor Properties and Charge Transfer Dynamics

Indene-C60 monoadducts are primarily utilized for their potent electron-accepting capabilities, a characteristic inherited from the parent C60 fullerene molecule. The quasi-sp2 hybridized carbons of the fullerene cage provide high electronic conductivity, which is essential for efficient charge transport and separation. researchgate.net The addition of an indene (B144670) group modifies the electronic properties of the C60 core, primarily by raising the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This adjustment is critical for optimizing the performance of photovoltaic devices.

The dynamics of charge transfer in systems involving C60 derivatives are exceptionally fast. Upon photoexcitation, ultrafast energy transfer to the fullerene can occur on a sub-picosecond timescale, followed by an electron transfer reaction to form a charge-separated state. rsc.org Studies on various C60-based hybrids show that the charge separation process can occur within a range of approximately 30 to 190 picoseconds. rsc.org These rapid charge transfer dynamics are fundamental to the function of indene-C60 monoadducts in optoelectronic applications, as they allow for the efficient generation of charge carriers before competing deactivation pathways can occur.

In organic solar cells, light absorption creates tightly bound electron-hole pairs known as excitons. For charge carriers to be generated, these excitons must be dissociated, a process that occurs efficiently at the interface between electron-donor and electron-acceptor materials. acs.org The thermodynamic driving force for exciton (B1674681) dissociation is the energy offset between the LUMO of the donor and the LUMO of the acceptor (for electron transfer) or the HOMO of the donor and the HOMO of the acceptor (for hole transfer). acs.org This offset must be greater than the exciton binding energy to provide an exothermic pathway for charge separation. acs.org

Quantum mechanical calculations on pentacene/C60 interfaces confirm that both pentacene-based and C60-based excitons can dissociate efficiently, regardless of the specific molecular orientation at the interface. nih.gov Research also suggests that exciton dissociation is not strictly limited to the immediate interface. A portion of excitons can dissociate tens of angstroms away from the donor-acceptor boundary, generating partially separated charges that can more easily overcome their mutual Coulombic attraction to become free carriers. nih.gov This long-range dissociation mechanism contributes to the high quantum efficiencies observed in many organic solar cells. nih.gov The formation of charge-transfer (CT) excitons, where the electron and hole are located on adjacent donor and acceptor molecules, is a critical intermediate step in this process. figshare.comnih.gov

Following initial exciton dissociation, a charge-transfer state is formed at the interface. The subsequent separation of these charges into free carriers must compete with charge recombination, where the electron and hole recombine either to the ground state or to a triplet state. The rates of these processes are critical to device efficiency.

In covalently linked C60-donor molecules, photoinduced charge separation can occur rapidly, sometimes via the excited singlet state of the C60 moiety. nih.gov However, a significant pathway for charge separation involves the triplet excited state of C60 (³C60*), which is formed efficiently via intersystem crossing. nih.govresearchgate.net This pathway can lead to longer-lived charge-separated states, with lifetimes extending to several hundred nanoseconds, because the recombination from a triplet charge-transfer state to a singlet ground state is spin-forbidden. nih.gov

The charge recombination process itself can be complex. In some diketopyrrolopyrrole–fullerene systems, recombination occurs in the Marcus inverted regime, with time constants ranging from tens of picoseconds to over a nanosecond. rsc.org In CsPbBr3 perovskite quantum dot–C60 hybrids, the recombination of the charge-separated state is intricate, with a majority of these states relaxing by first forming the C60 triplet state before returning to the ground state. rsc.org The geometry of the donor-acceptor interface can also significantly impact recombination rates; parallel configurations of molecules, for example, can lead to faster recombination, which may be more detrimental in bulk heterojunctions compared to bilayer devices. nih.gov

ProcessTypical TimescaleInfluencing Factors
Energy Transfer ~0.5 ps rsc.orgDonor-acceptor proximity, spectral overlap
Charge Separation 0.9 ps - 190 ps rsc.orgnih.govDriving force (energy offsets), electronic coupling, solvent polarity rsc.org
Charge Recombination 8 ps - 1.5 ns+ rsc.orgnih.govMarcus theory regime (normal vs. inverted), interfacial geometry, formation of triplet states rsc.orgnih.gov
Triplet State Lifetime 139 µs - 354 µs nih.govMolecular structure, environment

Influence of Molecular Architecture and Derivatization on Electronic Properties

The chemical modification of the C60 cage is a powerful strategy for tuning the electronic properties of fullerene derivatives to meet the specific requirements of a given application. The attachment of one or more indene groups to the C60 core directly impacts its LUMO energy level. ossila.comacs.org

Adding adducts to the fullerene sphere disrupts its sp2 conjugation, which generally leads to an increase in the LUMO energy level compared to pristine C60. ossila.com This effect is highly desirable in polymer solar cells, as a higher acceptor LUMO allows for a larger open-circuit voltage (Voc) when paired with a suitable donor polymer, given that Voc is proportional to the energy difference between the donor's HOMO and the acceptor's LUMO. For example, the bisadduct ICBA exhibits a higher Voc of 0.84 V when blended with P3HT, compared to 0.58 V for the P3HT:PCBM system under the same conditions. researchgate.net

The number and even the specific isomeric arrangement (regioisomerism) of the adducts have a significant effect. While bisadducts can offer a higher Voc than monoadducts, they often exist as a mixture of several regioisomers. rsc.orgresearchgate.net Electrochemical studies have revealed that while the energetic disorder among different ICBA regioisomers has an insignificant effect on their photovoltaic performance, the steric structure of the isomers is critical. rsc.orgresearchgate.net This highlights that the molecular architecture influences not just the fundamental electronic energy levels but also higher-order effects related to morphology and intermolecular packing.

CompoundLUMO Energy Level (eV)Key Feature
PC61BM -3.99 researchgate.netCommon benchmark acceptor
Indene-C60 Monoadduct -3.09 researchgate.netHigher LUMO than PC61BM, potential for higher Voc
Indene-C70 Monoadduct -3.13 researchgate.netImproved light absorption in the visible region compared to C60 adducts
ICBA (Indene-C60 Bisadduct) Higher than PCBM ossila.comDesigned to increase Voc in P3HT-based solar cells ossila.com

Intermolecular Interactions and Morphology in Blended Systems

The performance of a bulk heterojunction (BHJ) solar cell is critically dependent on the nanoscale morphology of the active layer, which is a blend of donor and acceptor materials. This morphology, in turn, is dictated by the intermolecular interactions between the constituent materials and their interaction with the processing solvent.

The specific molecular structure of the indene-C60 adduct plays a crucial role in determining the final morphology of the blend. The steric hindrance and solubility of different regioisomers of indene-C60 bisadducts (ICBA) have been shown to significantly impact the morphology and bulk properties of the active layer. rsc.orgresearchgate.net This results in a wide variation in power conversion efficiencies for devices made with different, isolated regioisomers, even though their fundamental electronic properties are very similar. researchgate.net

In ternary blend systems, where a third component is added to the donor-acceptor pair, managing these interactions becomes even more complex and important. The addition of a narrow bandgap polymer sensitizer (B1316253) to a P3HT:ICBA blend has been shown to be a successful strategy to enhance infrared absorption without compromising the high Voc afforded by ICBA. rsc.orgresearchgate.net The success of this approach relies on the P3HT acting as an efficient transport matrix that mitigates the recombination losses that might otherwise dominate in a simple binary blend of ICBA and the low-bandgap polymer. researchgate.net This demonstrates that careful control over the blend morphology and the resulting intermolecular charge transfer pathways is essential for optimizing device performance.

Research Applications of Indene C60 Monoadducts in Advanced Functional Materials Research Context

Role as Electron Transport Materials (ETMs) in Organic Electronic Research

Indene-C60 monoadduct and its derivatives are recognized for their potential as electron transport materials (ETMs) in the field of organic electronics. nih.gov The addition of an indene (B144670) group to the C60 cage modifies its electronic characteristics, particularly the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of the LUMO level is a critical factor in determining the efficiency of electron extraction and transport from the photoactive layer in a solar cell to the electrode. nih.gov Fullerene derivatives, including indene-C60 adducts, are valued for their good electron-accepting properties, low-temperature processability, and suitable energy levels that make them effective electron-selective contacts. nih.gov

Organic Photovoltaics (OPVs) Research

In the realm of organic photovoltaics (OPVs), the choice of acceptor material is paramount in dictating device performance. While the Indene-C60 bisadduct (ICBA) has been more extensively studied, the underlying principles of its functionality are rooted in the properties imparted by the indene functionalization of the C60 core. The introduction of indene elevates the LUMO energy level compared to the widely used acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM). This higher LUMO level is directly correlated with an increase in the open-circuit voltage (Voc) of the resulting OPV device, a key parameter in achieving higher power conversion efficiencies (PCEs).

For instance, research on OPVs utilizing a poly(3-hexylthiophene) (P3HT) donor has demonstrated significant improvements in device performance when fullerene derivatives with higher LUMO levels are employed. The inclusion of P3HT nanowires in bulk-heterojunction (BHJ) devices with an indene-C60 bisadduct acceptor led to a PCE increase of approximately 14%. acs.org This enhancement was linked to improvements in the open-circuit voltage and fill factor. acs.org While this data pertains to the bisadduct, it underscores the potential of the indene-C60 moiety in enhancing OPV performance.

Perovskite Solar Cells (PSCs) Research

The application of Indene-C60 monoadduct and its derivatives has also been explored in perovskite solar cells (PSCs), particularly in inverted (p-i-n) architectures where an ETM is crucial for efficient electron extraction. nih.gov A study on new indene-fullerene derivatives for flexible PSCs highlighted that these adducts possess LUMO energy levels that are well-positioned for use as ETMs in planar heterojunction devices. nih.gov

In this research, a family of indene-C60 adducts was synthesized via a Diels-Alder cycloaddition. nih.gov These derivatives were then incorporated as the electron transport layer in flexible PSCs with large active areas. The functionalization of the C60 core with the indene moiety was found to shift the first reduction potential to more negative values compared to pristine C60, indicating an electron-releasing effect of the indene group. cnr.it This tuning of the electrochemical properties is essential for optimizing the energy level alignment at the perovskite/ETM interface, which in turn governs the efficiency of electron extraction and minimizes energy losses.

One particular derivative, 6′-acetamido-1′,4′-dihydro-naphtho[2′,3′:1,2] acs.orgresearchgate.net- fullerene-C60 (NHAc-ICMA), demonstrated the highest power conversion efficiency, reaching 13.61% in a flexible perovskite solar cell. cnr.it Spectroscopic analysis suggested that these adducts could also have a passivating effect on the perovskite surface, further contributing to the enhanced device performance. cnr.it

Table 1: Performance of a Perovskite Solar Cell using an Indene-C60 Derivative as the Electron Transport Material

ParameterValue
DerivativeNHAc-ICMA
Power Conversion Efficiency (PCE)13.61%
ArchitectureInverted (p-i-n)
SubstrateFlexible Polymer

Strategies for Integration in Donor-Acceptor Systems in Research Contexts

The effective integration of Indene-C60 monoadduct into donor-acceptor systems is a key research focus for optimizing the performance of organic electronic devices. The molecular design of these systems aims to facilitate efficient photoinduced electron transfer from the donor material to the acceptor (the Indene-C60 monoadduct). This process is governed by the relative energy levels of the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO.

One strategy involves the systematic modification of the donor and acceptor components to fine-tune these energy levels. For example, covalent donor-bridge-acceptor ensembles have been synthesized to study the effects of distance and the rate of electron transfer. researchgate.net In such systems, a molecular "wire" connects an electron donor to the C60-based acceptor. researchgate.net This approach allows for fundamental studies into the charge transfer dynamics, which are crucial for designing more efficient bulk heterojunction solar cells.

Another strategy focuses on the morphology of the donor-acceptor blend. The nanoscale phase separation between the donor and acceptor domains is critical for both efficient exciton (B1674681) dissociation at the interface and subsequent charge transport to the respective electrodes. Research has shown that even subtle changes in the chemical structure of the fullerene acceptor can significantly impact the blend morphology. For instance, the isolation of specific isomers of indene-C60 bisadducts revealed that while they possessed favorable electronic properties, their performance in solar cells was limited by serious phase separation with the P3HT donor. researchgate.net This highlights the importance of considering not only the electronic properties but also the structural matching between the donor and acceptor materials to achieve optimal device performance. researchgate.net

Development of Multi-Adduct and Ternary Blend Systems from a Materials Science Perspective

From a materials science standpoint, the development of multi-adduct and ternary blend systems offers pathways to further enhance the performance of organic solar cells. The addition of multiple functional groups to the C60 cage (multi-adducts) or the introduction of a third component into the donor-acceptor blend (ternary systems) provides additional degrees of freedom for tuning the material and device properties.

Ternary blend systems, incorporating an Indene-C60 derivative, a donor polymer, and a second acceptor (often another fullerene derivative like PC71BM), have shown considerable promise. In such systems, the Indene-C60 adduct can act as an electron-cascade acceptor. rsc.orgresearchgate.net Its higher LUMO level relative to PC71BM can lead to an increase in the open-circuit voltage. rsc.orgresearchgate.net Furthermore, the Indene-C60 derivative can act as a bridging component between the donor and the other acceptor, providing more pathways for charge transfer at the donor/acceptor interface. rsc.org

Research on ternary blends with PTB7 as the donor, ICBA, and PC71BM demonstrated that devices with a small amount of ICBA (15%) exhibited a higher average PCE (8.13%) compared to the binary PTB7:PC71BM blend (7.23%). researchgate.net This improvement was attributed to the increased Voc and the favorable morphology of the ternary blend active layer, which maintained suitable phase separation for efficient charge transport. rsc.orgresearchgate.net

Table 2: Performance of Binary vs. Ternary Blend Polymer Solar Cells

Blend CompositionAverage Power Conversion Efficiency (PCE)
PTB7:PC71BM (Binary)7.23%
PTB7:ICBA(15%):PC71BM (Ternary)8.13%

The success of these ternary systems relies on the careful selection of components to create a cascading energy level structure that facilitates efficient charge separation and minimizes recombination losses.

Emerging Research Directions for Indene C60 Monoadduct Chemistry and Materials Science

Novel Functionalization Approaches for Tunable Properties

The ability to precisely modify the structure of the indene-C60 monoadduct is crucial for tuning its electronic and physical properties. Research is focused on creating a diverse family of these molecules through innovative synthetic methods, primarily to adjust their Lowest Unoccupied Molecular Orbital (LUMO) energy levels for specific applications. nih.govresearchgate.netacs.org

A primary method for synthesizing indene-C60 adducts is the Diels-Alder [4+2] cycloaddition reaction. nih.gov This approach allows for the attachment of various indene (B144670) derivatives to the C60 cage, providing a pathway to a wide range of adducts that were previously difficult to access. nih.gov By introducing different functional groups to the indene moiety, researchers can systematically alter the electronic properties of the resulting fullerene derivative. nih.gov For instance, the synthesis of indene-C60 bisadduct (ICBA) results in a material with a LUMO energy level 0.17 eV higher than that of the widely used researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), a property that is highly desirable for improving the open-circuit voltage in organic solar cells. researchgate.netacs.orgossila.com

To overcome the limitations of traditional batch synthesis, such as long reaction times and the use of hazardous solvents, microwave-assisted flow synthesis has emerged as a powerful alternative. acs.orgnih.gov This technique enables a scalable, safe, and efficient production of fullerene/indene monoadducts in non-chlorinated solvents. nih.gov The rapid heating and cooling cycles characteristic of microwave flow reactors, combined with short residence times, uniquely allow for the highly selective synthesis of the monoadduct (ICMA) over bis- or multi-adducts. acs.orgnih.gov Studies have shown that residence time is a critical factor in controlling the conversion and selectivity of the reaction. nih.gov

Further functionalization can lead to more complex architectures, such as hexakis-adducts, where multiple functional units are attached to the C60 core. rsc.orgrsc.org These multi-functionalized fullerenes serve as molecular scaffolds for creating intricate systems, like polynuclear spin-crossover (SCO) complexes. rsc.org

Table 1: Properties of Selected Indene-C60 Adducts

Compound NameAbbreviationAdduct TypeKey FeatureReported LUMO Level (eV)Reference
indene-C60 monoadductICMAMonoadductPrecursor for bisadducts; subject of selective synthesis.-3.86 researchgate.net
indene-C60 bisadductICBABisadductLUMO is 0.17 eV higher than PCBM, increasing Voc in solar cells.-3.74 researchgate.netacs.org
indene-C70 monoadductIC70MAMonoadduct (C70)Improved light absorption in the visible region compared to C60 adducts.Not specified researchgate.netacs.org

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

Understanding the formation and behavior of indene-C60 monoadducts during chemical reactions and in devices requires sophisticated analytical techniques. Advanced spectroscopic probes are being employed to gain real-time, in-situ insights into reaction mechanisms and the properties of transient species.

In-situ Electron Spin Resonance (ESR) and UV-Vis-Near Infrared (UV-Vis-NIR) spectroelectrochemistry are powerful tools for studying the electronic structure of fullerene derivatives. researchgate.net These methods allow for the characterization of radical anions and cations that are generated electrochemically. researchgate.net Such studies have been crucial in understanding the reactivity of fullerene anions with solvents and other reagents, which can lead to the formation of substituted fullerene derivatives. researchgate.net While much work has focused on stable fullerene anions, the study of singly bonded anionic C60 species, which are often key reaction intermediates, is a growing area of interest, though their spectral features can be challenging to isolate. researchgate.net

UV-Vis and fluorescence spectroscopy are used to monitor complex formation in solution. For example, these techniques have been successfully used to track the stepwise formation of up to six Fe(II)-bpp spin-crossover complexes on a hexakis-substituted C60 adduct scaffold. rsc.org Additionally, changes in UV-Vis absorption spectra, such as significant red-shifts, can provide evidence for intramolecular π-π interactions between the fullerene cage and conjugated substituents. rsc.org

In the gas phase, techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy are used to obtain the IR spectra of isolated fullerene derivative ions, such as C60O+ and C60OH+. nih.gov This is often combined with mass spectrometry to confirm the composition of the ions being studied. nih.gov For solid-state characterization, Raman spectroscopy is a valuable tool, used, for instance, to confirm photo-induced spin transitions in fullerene-based SCO systems. rsc.org

Theoretical Modeling of Complex Indene-C60 Monoadduct Systems and Their Interactions

Computational chemistry provides indispensable tools for understanding and predicting the properties of indene-C60 monoadducts. Theoretical modeling complements experimental work by offering insights into electronic structures, reaction energetics, and intermolecular interactions that can be difficult to probe directly.

Density Functional Theory (DFT) is the most prominent computational method used in this field. researchgate.netrsc.orgnih.gov DFT calculations are employed to model the geometric and electronic structures of indene-C60 monoadducts and their derivatives. researchgate.net These studies can predict key photovoltaic parameters and have theoretically confirmed that indene-C60 monoadduct (ICMA) possesses a higher LUMO energy level and potentially better photovoltaic performance compared to PCBM. researchgate.net Theoretical analysis also shows that the frontier molecular orbitals (HOMO and LUMO) are primarily located on the C60 sphere, indicating the dominant role of the fullerene cage in the molecule's electronic properties. researchgate.net

Modeling is also crucial for understanding the regioselectivity of functionalization reactions. For example, computational studies have explored how encapsulating C60 within a acs.orgcycloparaphenylene ( acs.orgCPP) ring alters the preferred sites for subsequent Diels-Alder cycloadditions compared to free C60. nih.gov Furthermore, DFT has been used to model various complexation environments in multi-functionalized fullerenes, such as those in polynuclear SCO systems, and to simulate their electronic and absorption properties. rsc.org

Beyond individual molecules, computational strategies are being developed to address broader challenges in materials science. High-throughput in-silico screening, which combines molecular dynamics simulations and DFT calculations, is being used to identify novel porous materials for the complex task of separating and purifying fullerene adducts. findaphd.com This approach aims to overcome the practical limitations of current purification methods and accelerate the development of advanced materials. findaphd.com

Table 2: Theoretically Calculated Properties of Fullerene Derivatives

SystemComputational MethodFocus of StudyKey FindingReference
Indene-C60 Monoadduct (ICMA)DFT (B3LYP)Electronic and Spectroscopic PropertiesLUMO level is higher than PCBM; frontier orbitals are localized on the C60 cage. researchgate.net
acs.orgCPP⊃C60DFTRegioselectivity of Diels-Alder reactionsThe acs.orgCPP host alters the preferred cycloaddition sites on the C60 guest. nih.gov
Fe(II)-bpp Fullerene ComplexesDFTComplexation and Electronic PropertiesModeled different coordination environments and simulated electronic absorption spectra. rsc.org
Fullerene DerivativesSemiempirical & Molecular DockingPesticide AdsorptionIdentified potential fullerene-based structures for capturing organophosphate pesticides. researchgate.net

Exploration of New Application Frontiers Beyond Traditional Photovoltaics

While the development of indene-C60 monoadducts has been heavily driven by their use as electron acceptors in organic photovoltaics, the unique properties of functionalized fullerenes are opening doors to a variety of other advanced applications. researchgate.netosti.gov

The potential of fullerene derivatives in medicinal chemistry and life sciences is a significant area of research. researchgate.netnih.gov Their electron-accepting nature and unique photophysical properties make them candidates for applications in phototherapy, bioimaging, and biosensing. researchgate.net Another novel application is in environmental science, where computational studies have proposed specific fullerene derivatives as effective captors for harmful organophosphate pesticides. researchgate.net The research used molecular docking simulations to identify fullerene structures with high binding affinity for pesticides like fenitrothion (B1672510) and malathion. researchgate.net

In the realm of advanced materials, functionalized fullerenes are being explored for use in molecular switching devices and magnetic materials. nih.gov A particularly innovative application is the use of C60 hexakis-adducts as molecular scaffolds to build polynuclear spin-crossover (SCO) complexes. rsc.org These materials exhibit switchable magnetic properties in response to stimuli like temperature and light, which could be exploited in future data storage or sensing technologies. The fullerene core provides a robust, three-dimensional platform for organizing the SCO-active metal complexes. rsc.org

The unique electronic properties of indene-C60 bisadducts are also being leveraged in organic light-emitting diodes (OLEDs). cymitquimica.com The conjugated indene units can facilitate charge transfer and improve conductivity, making these materials interesting for various nanoelectronics applications beyond solar cells. cymitquimica.comacs.org

Q & A

Q. What synthetic methods are employed for ICMA preparation, and how do reaction conditions influence product purity?

ICMA is synthesized via Diels-Alder cycloaddition between indene and C60 under thermal activation (e.g., reflux in o-dichlorobenzene at 180°C). The reaction yields a mixture of mono- and bis-adducts (ICMA and ICBA), requiring chromatographic separation. Key parameters include stoichiometry (excess indene favors bis-adducts) and reaction time, with extended durations increasing bis-adduct formation .

Q. How is the thermal stability of ICMA characterized, and what implications does this have for its applications?

Thermogravimetric analysis (TGA-DTG) and differential scanning calorimetry (DSC) reveal ICMA’s stability up to 350°C, with a retro Diels-Alder decomposition activation energy of ~220 kJ/mol. This high thermal stability suggests suitability for high-temperature processing in photovoltaic devices or aerospace materials .

Q. What spectroscopic techniques are used to confirm ICMA’s structure and electronic properties?

  • UV-Vis spectroscopy : Identifies π-π* transitions in n-hexane, with molar extinction coefficients of 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ at 320 nm .
  • FTIR spectroscopy : Detects C60 cage vibrations (526 cm⁻¹) and indene adduct signatures (e.g., C-H bending at 1456 cm⁻¹) .
  • EPR spectroscopy : Used to study radical stabilization mechanisms in derivatives .

Q. Why is ICMA purification challenging, and what strategies mitigate these issues?

ICMA’s low solubility in common solvents (e.g., toluene, chloroform) complicates large-scale purification. Strategies include:

  • Gradient elution chromatography with silica gel .
  • Solvent mixtures (e.g., o-dichlorobenzene/hexane) to enhance solubility .

Q. How do the electronic properties of ICMA compare to pristine C60 and other derivatives?

ICMA exhibits a LUMO level of -3.7 eV (vs. vacuum), 0.3 eV higher than PCBM, reducing charge recombination in organic photovoltaics. Its HOMO (-5.4 eV) aligns well with donors like P3HT for efficient hole transfer .

Advanced Research Questions

Q. How does ICMA’s performance in polymer solar cells compare to ICBA or PCBM?

PropertyICMAICBAPCBM
LUMO (eV)-3.7-3.6-4.0
PCE with P3HT (%)4.25.43.9
Voc (V)0.780.840.58

ICBA’s higher PCE stems from reduced energy loss, but ICMA’s intermediate LUMO offers a balance between Voc and charge transport efficiency .

Q. What mechanisms drive ICMA’s photooxidation, and how can stability be improved?

Under UV exposure, ICMA undergoes retro Diels-Alder reactions, forming carbonyl species (FTIR peaks at 1725–1785 cm⁻¹). Stabilization strategies include:

  • Encapsulation with UV-blocking layers.
  • Additives (e.g., radical scavengers) to inhibit chain reactions .

Q. How do thermodynamic vs. kinetic factors govern ICMA/ICBA selectivity during synthesis?

  • Thermodynamic control (prolonged reaction time) favors ICBA due to its lower Gibbs free energy.
  • Kinetic control (short reaction time) favors ICMA, as mono-adduct formation is faster. DSC studies show ICBA’s higher activation energy (250 kJ/mol) for decomposition compared to ICMA .

Q. What single-molecule conductance properties distinguish ICMA from bis-adducts?

STM break-junction measurements reveal ICMA’s conductance (~5 nS in DMF) is lower than trans3-ICBA (~8 nS) due to reduced electronic coupling between C60 and electrodes. Redox gating (e.g., electrochemical reduction) modulates conductance by altering C60’s electron affinity .

Q. How does ICMA influence charge transport in organic field-effect transistors (OFETs)?

ICMA acts as a 150 mV deep electron trap in OFETs, reducing electron mobility by 50% compared to PCBM. This is attributed to localized LUMO states near the C60-indene junction, which disrupt percolation pathways .

Methodological Recommendations

  • For reproducibility in synthesis, optimize indene:C60 ratios (1:1 for mono-adducts; 2:1 for bis-adducts) and monitor reaction progress via TLC .
  • Use time-resolved FTIR to track photooxidation dynamics in situ .
  • Employ density functional theory (DFT) to model HOMO/LUMO shifts induced by adduct geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.